molecular formula C11H9BrN2O4 B1414027 Ethyl 3-bromo-6-cyano-2-nitrophenylacetate CAS No. 1807021-13-1

Ethyl 3-bromo-6-cyano-2-nitrophenylacetate

Cat. No.: B1414027
CAS No.: 1807021-13-1
M. Wt: 313.1 g/mol
InChI Key: BWEIKNNXTSDYOM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of ethyl phenylacetate followed by nitration and cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while nitration may involve concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-cyano-2-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of phenylacetic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like nitro and cyano allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-6-cyano-3-nitrophenylacetate
  • Ethyl 6-bromo-3-cyano-2-nitrophenylacetate

Uniqueness

Ethyl 3-bromo-6-cyano-2-nitrophenylacetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-7(6-13)3-4-9(12)11(8)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEIKNNXTSDYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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